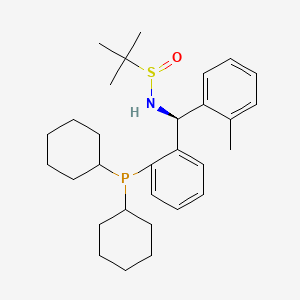
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of phosphanyl, tolyl, and sulfinamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the dicyclohexylphosphanyl group and the incorporation of the o-tolyl and sulfinamide groups. Common synthetic routes include:
Pd-catalyzed coupling reactions: These reactions are often used to form the biaryl structures present in the compound.
Ni-catalyzed Kumada coupling: This method is an alternative to the more expensive Pd-catalyzed reactions and is used for the formation of the biaryl linkages.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The phosphanyl group can be reduced to form phosphines.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group would yield sulfonamides, while reduction of the phosphanyl group would yield phosphines .
Aplicaciones Científicas De Investigación
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry for catalysis.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can coordinate with metal centers, while the sulfinamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfinamides: Compounds with similar sulfinamide groups, such as methanesulfinamide.
Phosphanyl compounds: Compounds with similar phosphanyl groups, such as triphenylphosphine.
Tolyl compounds: Compounds with similar tolyl groups, such as o-tolyl benzonitrile.
Uniqueness
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C30H44NOPS |
|---|---|
Peso molecular |
497.7 g/mol |
Nombre IUPAC |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NOPS/c1-23-15-11-12-20-26(23)29(31-34(32)30(2,3)4)27-21-13-14-22-28(27)33(24-16-7-5-8-17-24)25-18-9-6-10-19-25/h11-15,20-22,24-25,29,31H,5-10,16-19H2,1-4H3/t29-,34?/m0/s1 |
Clave InChI |
NEMNAEVOBUSZGC-MIXNXMPVSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


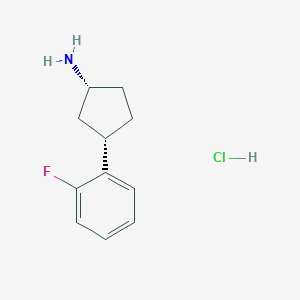
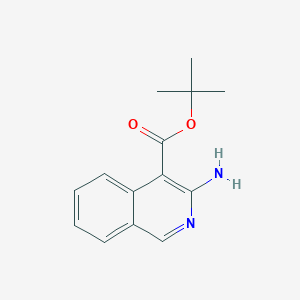
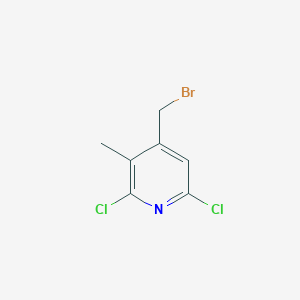
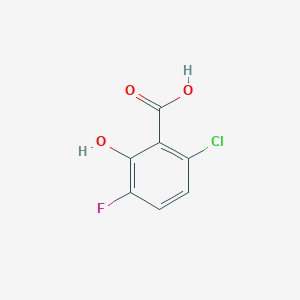
![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)
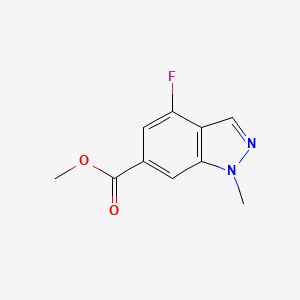
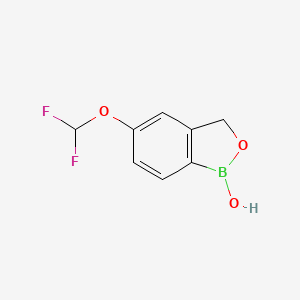
![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)
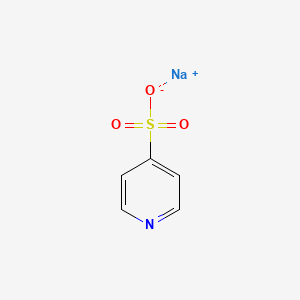
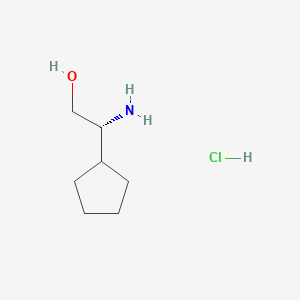
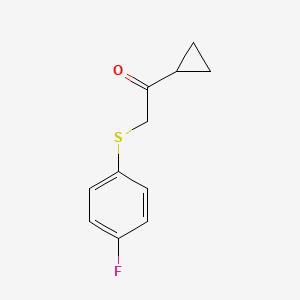
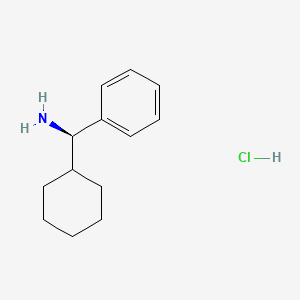
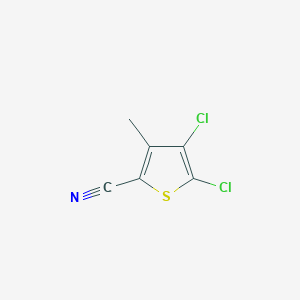
![(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B13650577.png)
